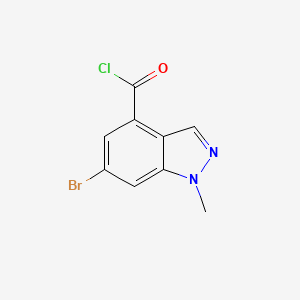
6-Bromo-1-methylindazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-methylindazole-4-carbonyl chloride is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. The bromine and carbonyl chloride substituents on the indazole ring make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methylindazole-4-carbonyl chloride typically involves the bromination of 1-methylindazole followed by the introduction of the carbonyl chloride group. One common method involves the following steps:
Bromination: 1-Methylindazole is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 6-position.
Carbonylation: The brominated product is then reacted with phosgene (carbonyl chloride) to introduce the carbonyl chloride group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methylindazole-4-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or an aldehyde.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products
Substitution: Products include 6-substituted indazole derivatives.
Reduction: Products include 6-Bromo-1-methylindazole-4-alcohol or 6-Bromo-1-methylindazole-4-aldehyde.
Oxidation: Products include 6-Bromo-1-methylindazole-4-carboxylic acid.
Scientific Research Applications
6-Bromo-1-methylindazole-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various indazole derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential anticancer, antiangiogenic, and antioxidant activities.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methylindazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, indazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Similar structure but with a cyclopentyl group instead of a methyl group.
6-Bromo-1H-indazole-4-carboxylic acid: Lacks the methyl group at the 1-position.
Uniqueness
6-Bromo-1-methylindazole-4-carbonyl chloride is unique due to its specific substituents, which confer distinct reactivity and potential applications. The presence of both bromine and carbonyl chloride groups allows for a wide range of chemical modifications and functionalizations.
Properties
Molecular Formula |
C9H6BrClN2O |
|---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
6-bromo-1-methylindazole-4-carbonyl chloride |
InChI |
InChI=1S/C9H6BrClN2O/c1-13-8-3-5(10)2-6(9(11)14)7(8)4-12-13/h2-4H,1H3 |
InChI Key |
XKWZTSBVNOHUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=CC(=C2C=N1)C(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


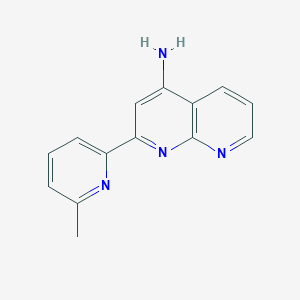

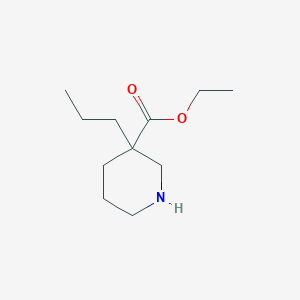
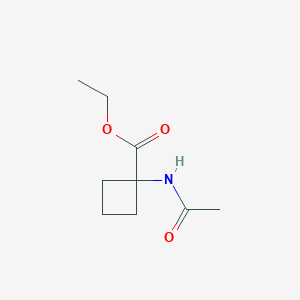
![6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13870148.png)
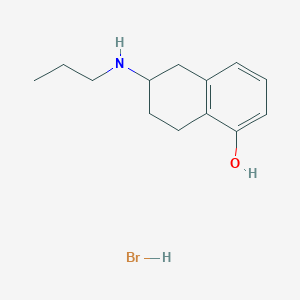
![4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine](/img/structure/B13870162.png)

![4-[(3-Chlorophenyl)methoxy]piperidine](/img/structure/B13870174.png)

![Tert-butyl 4-[(2-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13870190.png)
![2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13870202.png)
![1-[(4-Bromophenyl)methyl]-2,3-dihydroindole](/img/structure/B13870203.png)
![4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine](/img/structure/B13870216.png)
